2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate
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Overview
Description
2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate: is a chemical compound with the molecular formula C9H9F3N2O4S and a molecular weight of 298.24 g/mol . It is known for its unique structure, which includes a trifluoroethyl group and a sulfamoylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-aminosulfonylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays and drug discovery .
Medicine: Its trifluoroethyl group can improve the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the sulfamoylphenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
- 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide
- 2,2,2-trifluoroethyl N-(4-aminosulfonylphenyl)carbamate
- 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate
Comparison:
- 2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide: Similar structure but with an acetamide group instead of a carbamate group. It has different reactivity and applications.
- 2,2,2-trifluoroethyl N-(4-aminosulfonylphenyl)carbamate: Similar structure but with an aminosulfonyl group. It may have different biological activity and chemical properties.
- 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate: Similar structure but with a nitrophenyl group. It has different electronic properties and reactivity.
2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate stands out due to its unique combination of trifluoroethyl and sulfamoylphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYLGVMFGZWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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